(E)-3-(furan-2-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C13H13F3N4O3 and its molecular weight is 330.267. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activities
- Antibacterial, Antiurease, and Antioxidant Activities : A related compound, 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazole, was synthesized and evaluated for its antibacterial, antiurease, and antioxidant activities, showing effectiveness in these areas (Sokmen et al., 2014).
Synthesis for Agricultural Use
- Synthetic Method for Herbicide Carfentrazone-ethyl : An improved method for synthesizing the herbicide carfentrazone-ethyl, which involves the use of similar triazole derivatives, was developed to enhance the process efficiency (Fan et al., 2015).
Green Chemistry Applications
- Enantioselective Ene-reduction by Fungi : The first ene-reduction of a similar compound, 2-cyano-3-(furan-2-yl) acrylamide, was achieved using filamentous marine and terrestrial fungi, demonstrating the potential of biocatalysis in green chemistry applications (Jimenez et al., 2019).
Synthesis and Characterization
- Characterization of Similar Compounds : Studies on the synthesis and characterization of compounds including furan-2-yl and triazole moieties have been conducted, providing insights into the structural properties and potential applications of these compounds in various fields (Panchal & Patel, 2011).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3/c1-19-11(13(14,15)16)18-20(12(19)22)7-6-17-10(21)5-4-9-3-2-8-23-9/h2-5,8H,6-7H2,1H3,(H,17,21)/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUDFVSBZHRES-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CO2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CO2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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